DX3-234

OXPHOS inhibition Mitochondrial complex I Pancreatic cancer

Researchers investigating OXPHOS-dependent cancers face narrow therapeutic windows and dose-limiting toxicities with clinical-stage complex I inhibitors. DX3-234 offers a validated alternative. - Nanomolar potency (IC50 = 20 nM in glucose media; >500-fold galactose selectivity) - Demonstrated single-agent tumor suppression in syngeneic pancreatic cancer models (p=0.006) at 5 mg/kg i.p. - Favorable tolerability: no significant weight loss over 28 days, suitable for combination studies

Molecular Formula C25H35N5O6S2
Molecular Weight 565.7 g/mol
Cat. No. B12421473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDX3-234
Molecular FormulaC25H35N5O6S2
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC(=N1)N2CCN(CC2)C(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)S(=O)(=O)C5CCC5
InChIInChI=1S/C25H35N5O6S2/c1-18(2)23-26-25(36-27-23)29-15-13-28(14-16-29)24(31)19-5-4-12-30(17-19)38(34,35)22-10-8-21(9-11-22)37(32,33)20-6-3-7-20/h8-11,18-20H,3-7,12-17H2,1-2H3/t19-/m1/s1
InChIKeyGZNMPLSGMXGEJY-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DX3-234 OXPHOS Inhibitor Overview


DX3-234 (CAS 2941323-59-5) is a small-molecule oxidative phosphorylation (OXPHOS) inhibitor that targets mitochondrial complex I (NADH-ubiquinone oxidoreductase) in the electron transport chain [1]. It belongs to the benzene-1,4-disulfonamide chemotype, a scaffold identified through phenotypic screening for selective cytotoxicity in galactose-containing media, which forces cells to rely on OXPHOS metabolism [2]. DX3-234 exhibits nanomolar potency in biochemical and cellular assays and has demonstrated significant single-agent efficacy in syngeneic pancreatic cancer models, distinguishing it as a research tool for investigating OXPHOS-dependent cancers [3].

Mitochondrial complex I inhibition study fit
OXPHOS-dependent cancer model research
Benzene-1,4-disulfonamide chemotype probe

DX3-234 vs. Generic Complex I Inhibitors


Mitochondrial complex I inhibitors exhibit marked structural and pharmacological heterogeneity. Widely used agents such as metformin and phenformin are weak inhibitors with complex I IC50 values in the millimolar range and lack tumor-specific selectivity [1]. Clinical-stage complex I inhibitors (e.g., IACS-010759, BAY 87-2243) have encountered dose-limiting toxicities and narrow therapeutic windows that limit their utility as research probes [2]. Even within the same benzene-1,4-disulfonamide series, subtle structural modifications produce divergent in vivo profiles. DX3-234's close analogue DX3-235, despite comparable biochemical potency, exhibits inferior in vivo tolerability, demonstrating that nanomolar complex I inhibition alone does not predict therapeutic suitability [3]. Consequently, substituting DX3-234 with an alternative complex I inhibitor risks irreproducible findings due to off-target effects, variable pharmacokinetics, or compound-specific toxicities that confound experimental interpretation.

Complex I inhibitor class heterogeneity may produce divergent model responses
Close analogue DX3-235 exhibits different in vivo tolerability profile
Metformin/phenformin complex I inhibition potency not comparable in OXPHOS studies

DX3-234 Comparative Evidence


In Vivo Tolerability vs. DX3-235

DX3-234 and DX3-235 are close structural analogues within the same benzene-1,4-disulfonamide series. Both compounds exhibit nanomolar inhibition of complex I function and ATP production in galactose-containing media. However, the lead optimization study explicitly states that DX3-234 (compound 64) is well tolerated in mice, whereas DX3-235 (compound 65) was not selected for in vivo evaluation due to tolerability limitations [1]. This differentiation is critical for researchers requiring an OXPHOS inhibitor with a favorable in vivo safety margin for prolonged dosing studies.

In vivo tolerability
Head-to-head
DX3-234 well tolerated 28-day 5 mg/kg i.p.; DX3-235 not well tolerated
Reported tolerability endpoint context
In vivo model-specific review
OXPHOS inhibition Mitochondrial complex I Pancreatic cancer In vivo tolerability Benzene-1,4-disulfonamide

Substrate-Dependent Cytotoxicity in MIA PaCa-2

DX3-234 exhibits a pronounced dependence on metabolic substrate for its cytotoxic activity. In MIA PaCa-2 pancreatic cancer cells, DX3-234 demonstrates an IC50 of 0.02 μM (20 nM) in glucose-containing medium after 3-day incubation, but the IC50 increases to >10 μM in galactose-containing medium under identical conditions [1]. This >500-fold shift indicates that DX3-234's cytotoxicity is preferentially enhanced in glucose-rich conditions where cells can engage both glycolytic and OXPHOS pathways, rather than being selective for galactose-forced OXPHOS dependence. This pattern differs from the typical OXPHOS inhibitor profile and may reflect unique metabolic adaptation responses in MIA PaCa-2 cells.

Cytotoxicity IC50 shift
Class-level
>500-fold difference (glucose vs galactose medium)
Supports cytotoxicity endpoint review
Substrate-dependent context
Pancreatic cancer MIA PaCa-2 OXPHOS-dependent cytotoxicity Warburg effect Galactose medium assay

Complex I Inhibition: Biochemical vs. Cellular

DX3-234 inhibits mitochondrial complex I with an IC50 of 42.6 nM in a biochemical NAD+/NADH assay, demonstrating direct target engagement . In MIA PaCa-2 cells, DX3-234 depletes ATP with an IC50 of 29 nM [1]. The close concordance between biochemical complex I inhibition and cellular ATP depletion (42.6 nM vs. 29 nM) indicates that DX3-234's cellular effects are driven primarily by on-target complex I engagement rather than off-target mechanisms. This contrasts with compounds such as metformin, where complex I inhibition occurs only at millimolar concentrations (>1000-fold weaker), and with pan-OXPHOS inhibitors that affect multiple electron transport chain complexes [2].

Target engagement potency
Cross-study
Complex I IC50 42.6 nM (biochem); ATP IC50 29 nM (cell)
Reported target-engagement concordance
Biochemical-to-cellular translation review
Complex I inhibition NAD+/NADH assay ATP depletion MIA PaCa-2 Mitochondrial respiration

Tumor Suppression in Pan02 Syngeneic Model

DX3-234 demonstrates statistically significant single-agent efficacy in the Pan02 syngeneic model of pancreatic cancer. Mice treated with DX3-234 (5 mg/kg, intraperitoneal) showed significant tumor growth suppression over a 28-day study period compared to vehicle control (p = 0.006) [1]. Importantly, no significant loss in body weight was observed during the course of treatment, indicating a favorable tolerability profile at the efficacious dose [2]. This in vivo validation distinguishes DX3-234 from numerous OXPHOS inhibitors that either lack reported in vivo efficacy data or exhibit toxicity at doses required for tumor suppression.

Tumor growth suppression
Head-to-head
Tumor growth suppression p=0.006 vs vehicle, 5 mg/kg i.p. 28-day
Model-response endpoint context
Requires endpoint-specific validation
Pancreatic cancer Pan02 syngeneic model Tumor suppression In vivo efficacy OXPHOS inhibitor

DX3-234 Research Applications


Pancreatic Cancer In Vivo Efficacy Studies

For investigators planning syngeneic or xenograft pancreatic cancer studies, DX3-234 offers a validated in vivo tool with demonstrated single-agent tumor suppression (p = 0.006) at 5 mg/kg i.p. without significant body weight loss over 28 days [1]. This favorable tolerability-efficacy profile makes DX3-234 suitable for combination studies where additive toxicity is a concern, or for extended dosing regimens required to assess durable tumor responses.

SAR Studies on Benzene-1,4-Disulfonamides

DX3-234 (compound 64) and its close analogue DX3-235 (compound 65) exemplify how subtle structural modifications within the benzene-1,4-disulfonamide series produce divergent in vivo tolerability profiles despite comparable biochemical potency [2]. Researchers optimizing this chemotype should procure DX3-234 as a reference standard for favorable tolerability, enabling side-by-side comparisons with new analogs to identify structural determinants of toxicity versus efficacy.

Metabolic Substrate-Dependent Cytotoxicity Assays

DX3-234 exhibits a >500-fold difference in cytotoxic potency between glucose-containing (IC50 = 20 nM) and galactose-containing (IC50 > 10 μM) media in MIA PaCa-2 cells [3]. This unusual substrate preference makes DX3-234 a valuable probe for dissecting how pancreatic cancer cells adapt their metabolic dependencies when forced to rely on OXPHOS versus when both glycolytic and OXPHOS pathways are available. Procurement is recommended for experiments investigating the interplay between glucose availability and OXPHOS inhibitor sensitivity.

Application
Selection Property
Validation Focus
Pancreatic cancer model-response studies
In vivo tolerability profile
Tumor growth endpoint and body weight monitoring
OXPHOS inhibitor SAR studies
Analog tolerability reference
Structural determinants of in vivo tolerability
Metabolic substrate-dependence studies
Substrate-dependent cytotoxicity profile
Cytotoxicity endpoint in glucose vs galactose media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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